2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
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Overview
Description
2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a piperidine ring, which is further functionalized with a bromo-methoxyphenyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 5-bromo-2-methoxybenzyl chloride with piperidine under basic conditions to form 1-[(5-bromo-2-methoxyphenyl)methyl]piperidine.
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Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be done by reacting 2-chloro-5-methylpyrimidine with the piperidine intermediate in the presence of a base such as potassium carbonate, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 5-hydroxy-2-methoxyphenyl derivative.
Reduction: Formation of 2-({1-[(2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring is particularly interesting for binding studies with biological macromolecules.
Medicine
In medicinal chemistry, this compound can be investigated for its potential therapeutic properties. The bromo-methoxyphenyl group is a common motif in drug design, and modifications to this structure could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine exerts its effects depends on its application. In medicinal chemistry, for example, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets could include G-protein coupled receptors (GPCRs) or ion channels, and the pathways involved could be related to signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
- 2-({1-[(5-Fluoro-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
- 2-({1-[(5-Methyl-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
Uniqueness
The uniqueness of 2-({1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine lies in the presence of the bromo group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of diverse derivatives. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
2-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c1-13-10-20-18(21-11-13)24-16-5-7-22(8-6-16)12-14-9-15(19)3-4-17(14)23-2/h3-4,9-11,16H,5-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSNHXQGMUSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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